
3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid is a chemical compound with the molecular formula C8H11NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a 1,3-oxazole ring substituted with dimethyl groups and a propanoic acid moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methylpropanol with diethyl oxalate to form the oxazole ring, followed by subsequent functionalization to introduce the propanoic acid group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid has numerous applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving oxazole derivatives.
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid include other oxazole derivatives such as:
- 3-(1,3-oxazol-5-yl)propanoic acid
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid
- 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of dimethyl groups on the oxazole ring enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its propanoic acid moiety allows for further functionalization and derivatization, expanding its utility in research and industry .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-7(3-4-8(10)11)12-6(2)9-5/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
OBVKSFMCPBBROF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


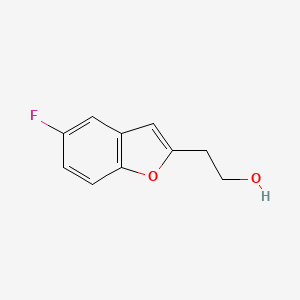
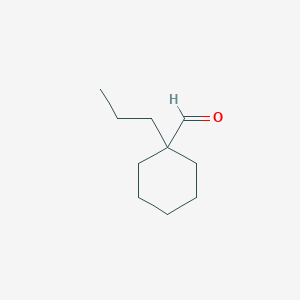
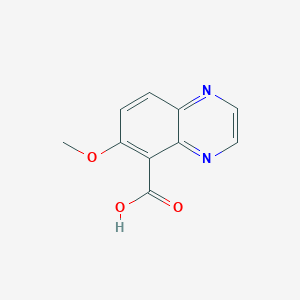
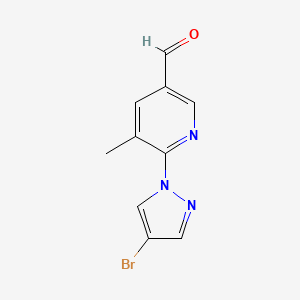
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
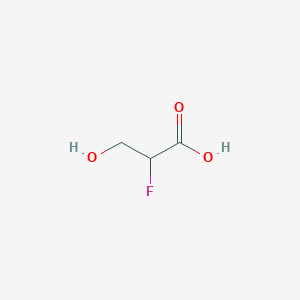
![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)
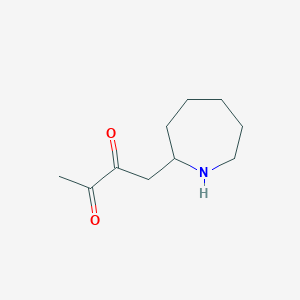



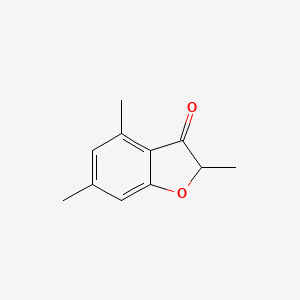
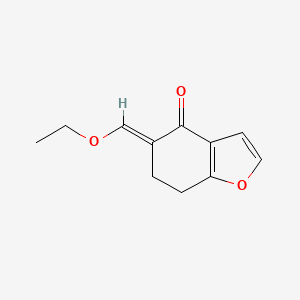
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
